molecular formula C7H6BrN3 B1408160 5-Bromo-6-methylimidazo[1,2-a]pyrazine CAS No. 1346157-10-5

5-Bromo-6-methylimidazo[1,2-a]pyrazine

Cat. No.: B1408160
CAS No.: 1346157-10-5
M. Wt: 212.05 g/mol
InChI Key: ZOTNJGONEBSUAY-UHFFFAOYSA-N
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Description

5-Bromo-6-methylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyrazine ring, with bromine and methyl substituents at the 5 and 6 positions, respectively. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-3-methylpyrazine with formamide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired imidazo[1,2-a]pyrazine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Substitution: Typical reagents include nucleophiles like sodium azide or thiourea, often in the presence of a catalyst such as copper(I) iodide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) in hydrogen atmosphere are commonly employed.

Major Products Formed

    Substitution: Products include 5-aminomethylimidazo[1,2-a]pyrazine or 5-thiomethylimidazo[1,2-a]pyrazine.

    Oxidation: N-oxides of this compound.

    Reduction: Dehalogenated derivatives like 6-methylimidazo[1,2-a]pyrazine.

Scientific Research Applications

5-Bromo-6-methylimidazo[1,2-a]pyrazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.

    Medicine: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: The compound is utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl substituents play a crucial role in modulating its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the catalytic function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-6-methylimidazo[1,2-a]pyridine
  • 6-Bromoimidazo[1,2-a]pyridine
  • 5-Chloro-6-methylimidazo[1,2-a]pyrazine

Uniqueness

5-Bromo-6-methylimidazo[1,2-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted research and development.

Biological Activity

5-Bromo-6-methylimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a fused bicyclic structure comprising an imidazole ring and a pyrazine ring, with a bromine atom at the 5th position and a methyl group at the 6th position. Its molecular formula is C7H7BrN4C_7H_7BrN_4 with a molecular weight of 212.05 g/mol. The unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for research.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that derivatives of this compound possess moderate to high antibacterial activity against various pathogens.

Compound Zone of Inhibition (mm) Tested Pathogen
This compound21-24S. aureus, E. coli
Gentamicin (Control)30S. aureus

These results suggest that the compound could serve as a lead in the development of new antimicrobial agents .

2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various models. It acts by inhibiting specific pathways involved in inflammation, potentially making it useful for treating inflammatory disorders .

3. Anticancer Activity

Studies have explored the anticancer potential of this compound derivatives. While some derivatives showed cytotoxic effects on cancer cell lines such as HeLa and MCF7, others exhibited low cytotoxicity, which is advantageous for further development as therapeutic agents .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit cytochrome P450 enzymes (CYP1A2), which are crucial for drug metabolism. This interaction highlights its relevance in pharmacokinetics and potential drug-drug interactions .
  • Receptor Interaction : It may also interact with receptors involved in smooth muscle contraction and inflammation pathways, acting as either an agonist or antagonist depending on the target .

Study on Antimicrobial Activity

A study published in TSI Journals evaluated the antibacterial efficacy of several imidazo[1,2-a]pyrazine derivatives, including this compound. The results indicated that compounds exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria, confirming their potential as antimicrobial agents .

Anti-inflammatory Study

Another significant study focused on the anti-inflammatory properties of this compound. It was found to reduce pro-inflammatory cytokines in vitro, suggesting mechanisms that could be leveraged for therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

5-bromo-6-methylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-7(8)11-3-2-9-6(11)4-10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTNJGONEBSUAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CN=C2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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